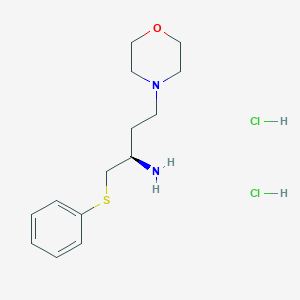
(R)-4-Morpholino-1-(phenylthio)butan-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-4-Morfolino-1-(feniltio)butan-2-amina dihidrocloruro es un compuesto de amina quiral con un potencial significativo en varios campos científicos. Este compuesto presenta un anillo de morfolina, un grupo feniltio y una cadena principal de butan-2-amina, lo que lo convierte en una molécula versátil para la investigación y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-4-Morfolino-1-(feniltio)butan-2-amina dihidrocloruro típicamente involucra los siguientes pasos:
Formación del anillo de morfolina: Esto se puede lograr mediante la reacción de dietanolamina con dicloruro de azufre.
Introducción del grupo feniltio: Este paso implica la sustitución nucleofílica de un grupo feniltiol en el anillo de morfolina.
Formación de la cadena principal de Butan-2-amina: Esto se puede sintetizar mediante aminación reductiva, donde una cetona o un aldehído se hace reaccionar con amoníaco o una amina en presencia de un agente reductor.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar técnicas de química de flujo continuo para garantizar un alto rendimiento y pureza. El uso de enzimas o catalizadores inmovilizados puede mejorar la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-4-Morfolino-1-(feniltio)butan-2-amina dihidrocloruro experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo feniltio se puede oxidar a un sulfóxido o sulfona.
Reducción: El grupo amino se puede reducir para formar aminas secundarias o terciarias.
Sustitución: El anillo de morfolina puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan comúnmente.
Sustitución: Los nucleófilos como los haluros de alquilo o los cloruros de acilo se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Sulfóxidos y sulfonas.
Reducción: Aminas secundarias y terciarias.
Sustitución: Varios derivados de morfolina sustituidos.
Aplicaciones Científicas De Investigación
(R)-4-Morfolino-1-(feniltio)butan-2-amina dihidrocloruro tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción quiral para la síntesis de moléculas complejas.
Biología: Investigado por su potencial como sonda bioquímica para estudiar mecanismos enzimáticos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo como un agente antiinflamatorio o anticancerígeno.
Industria: Utilizado en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de (R)-4-Morfolino-1-(feniltio)butan-2-amina dihidrocloruro implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo feniltio puede mejorar su afinidad de unión a estos objetivos, mientras que el anillo de morfolina puede modular sus propiedades farmacocinéticas. El compuesto puede ejercer sus efectos a través de la inhibición o activación de vías bioquímicas específicas.
Comparación Con Compuestos Similares
Compuestos similares
(S)-4-Morfolino-1-(feniltio)butan-2-amina dihidrocloruro: El enantiómero del compuesto con propiedades similares pero diferente estereoquímica.
4-Morfolino-1-(feniltio)butan-2-amina: La versión no quiral del compuesto.
4-Morfolino-1-(feniltio)butan-2-ol: Un compuesto relacionado con un grupo hidroxilo en lugar de una amina.
Singularidad
(R)-4-Morfolino-1-(feniltio)butan-2-amina dihidrocloruro es único debido a su naturaleza quiral, lo que puede resultar en diferentes actividades biológicas en comparación con su enantiómero o análogos no quirales. La presencia de tanto el anillo de morfolina como el grupo feniltio también contribuye a sus distintas propiedades químicas y farmacológicas.
Propiedades
Fórmula molecular |
C14H24Cl2N2OS |
|---|---|
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-amine;dihydrochloride |
InChI |
InChI=1S/C14H22N2OS.2ClH/c15-13(6-7-16-8-10-17-11-9-16)12-18-14-4-2-1-3-5-14;;/h1-5,13H,6-12,15H2;2*1H/t13-;;/m1../s1 |
Clave InChI |
JBZWTLMYNAUBGZ-FFXKMJQXSA-N |
SMILES isomérico |
C1COCCN1CC[C@H](CSC2=CC=CC=C2)N.Cl.Cl |
SMILES canónico |
C1COCCN1CCC(CSC2=CC=CC=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11795659.png)

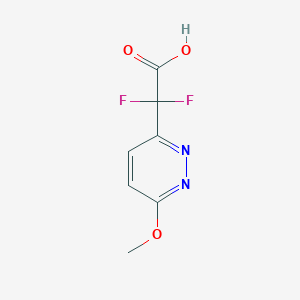
![DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11795680.png)
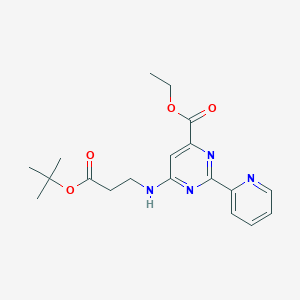
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide](/img/structure/B11795682.png)

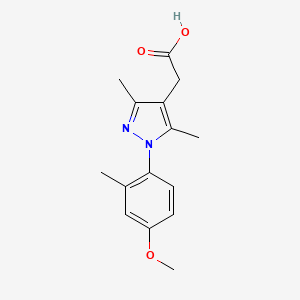
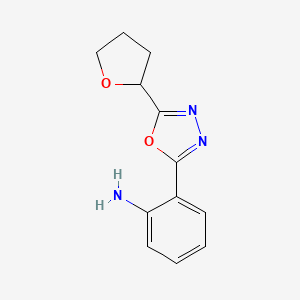
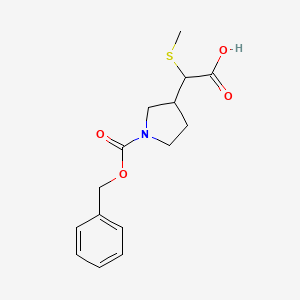

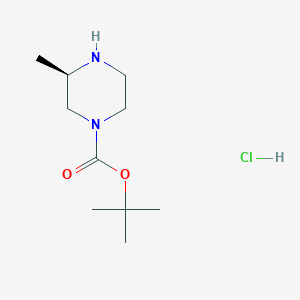
![2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11795735.png)
